

The Ketogenic Effect of Tricaprin: A Technical Deep Dive

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Compound of Interest

Compound Name: *Tricaprin*

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Introduction

Tricaprin, a medium-chain triglyceride (MCT) composed of three capric acid (C10) molecules, has garnered significant interest for its potential to induce ketogenesis. This process, the metabolic production of ketone bodies, offers a promising therapeutic avenue for a range of neurological and metabolic disorders. Ketone bodies, primarily acetoacetate and β -hydroxybutyrate (β -HB), serve as an alternative energy source for the brain and other tissues, particularly when glucose availability is limited. This technical guide provides an in-depth analysis of the core mechanisms, quantitative effects, and experimental methodologies related to **tricaprin**-induced ketogenesis, with a particular focus on comparing its effects to the more commonly studied tricaprylin (C8).

Quantitative Effects of Tricaprin on Plasma Ketone Levels

The ketogenic potential of **tricaprin** has been systematically evaluated in human clinical trials. A key study by Vandenberghe et al. (2017) provides a direct comparison of the acute ketogenic effects of various MCTs. The following tables summarize the key quantitative findings from this research, offering a clear comparison of plasma ketone responses to **tricaprin** (C10), tricaprylin (C8), and other oil formulations.

Table 1: Peak Plasma Ketone Concentrations Following Oral Administration of Test Oils[1][2]

Test Oil	Peak Plasma Ketone Concentration ($\mu\text{mol/L}$ above baseline)	Time to Peak (hours)
Tricaprin (C10)	~2-fold increase vs. Control	5 - 6.5
Tricaprylin (C8)	+288 \pm 190 (with meal)	0.5 - 1.5
Tricaprylin (C8)	+797 \pm 285 (without meal)	4.5 - 6.5
Coconut Oil (CO)	+200	Not specified
C8-C10 Mix	+250 \pm 106 (with meal)	1
C8-C10 Mix	+646 \pm 256 (without meal)	4.5 - 7

Table 2: Area Under the Curve (AUC) for Total Plasma Ketones (0-8 hours)[1][2]

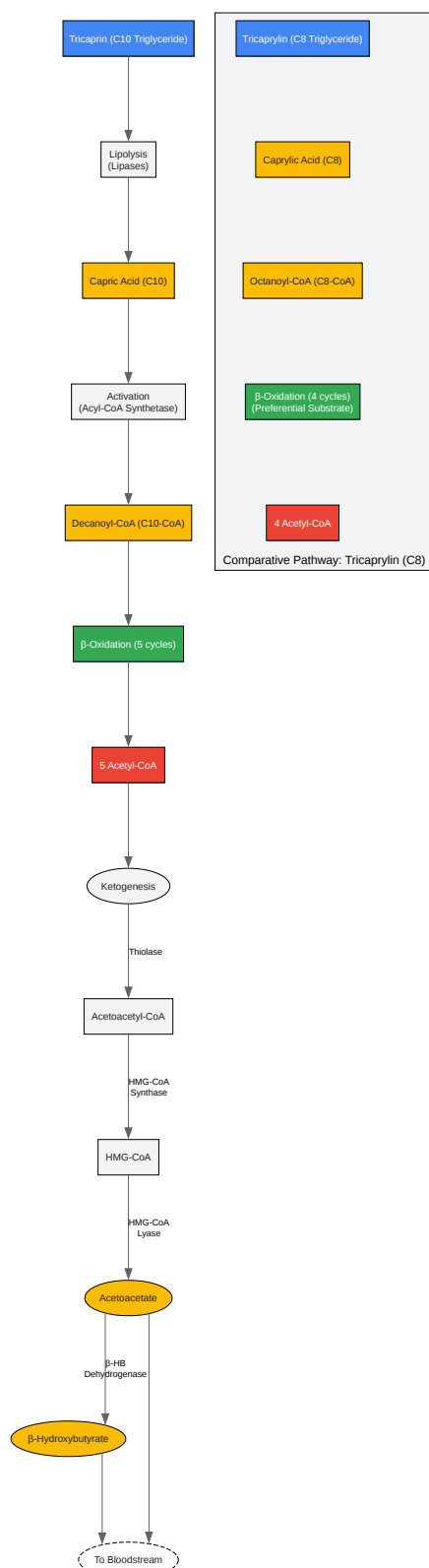
Test Oil	AUC 0-4h ($\mu\text{mol}\cdot\text{h/L}$)	AUC 4-8h ($\mu\text{mol}\cdot\text{h/L}$)	% Increase vs. Control (0-4h)	% Increase vs. Control (4-8h)
Tricaprin (C10)	Not significantly different from Control	Significantly higher than Control (+171%)	-	171%
Tricaprylin (C8)	780 \pm 426	1876 \pm 772	813%	870%
Coconut Oil (CO)	Not significantly different from Control	Significantly higher than Control (+88%)	-	88%
C8-C10 Mix	Significantly higher than Control	Significantly higher than Control	-	-
Control (CTL)	-	-	-	-

Table 3: Acetoacetate to β -Hydroxybutyrate Ratio[1]

Test Oil	Effect on Acetoacetate:β-HB Ratio
Tricaprin (C10)	Higher than C8
Tricaprylin (C8)	Lower than C10 and Coconut Oil
Coconut Oil (CO)	56% higher than C8

Signaling Pathways and Metabolic Mechanisms

The ketogenic effect of **tricaprin** is rooted in its unique metabolic pathway. Unlike long-chain fatty acids, medium-chain fatty acids like capric acid are rapidly absorbed from the small intestine and transported directly to the liver via the portal vein. This bypasses the lymphatic system, leading to swift hepatic metabolism.



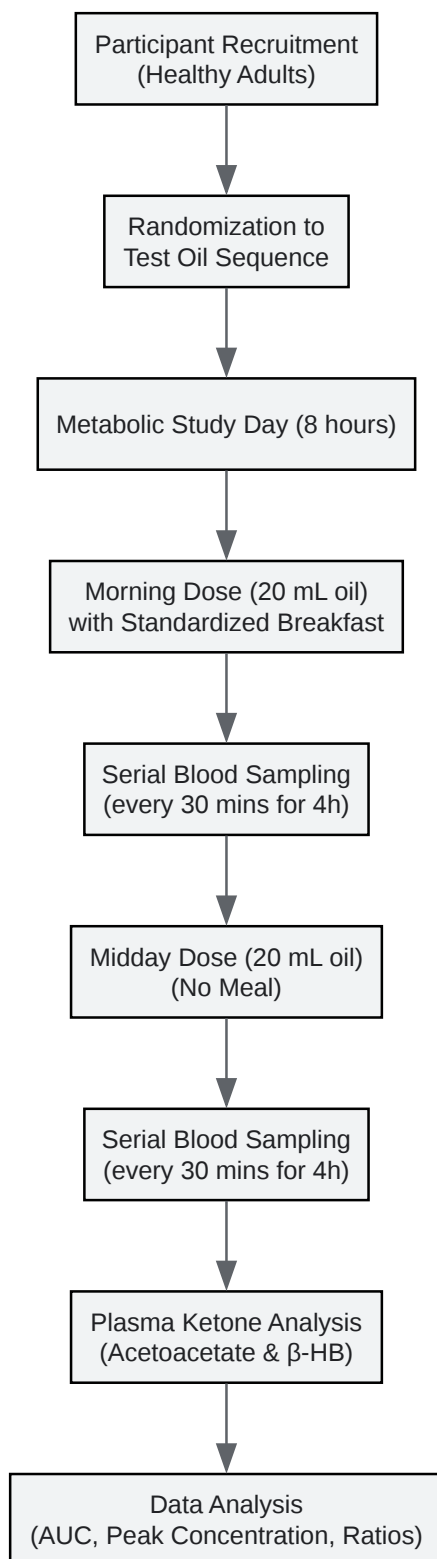


Figure 2: Experimental Workflow for Human Clinical Trial

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References

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- 2. Tricaprylin Alone Increases Plasma Ketone Response More Than Coconut Oil or Other Medium-Chain Triglycerides: An Acute Crossover Study in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
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